N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers need matched regioisomers for SAR to map methoxy position effects on CB2 affinity-but commercial sets often lack defined purity or linker consistency. This N-aryl-oxadiazolyl-propionamide (CAS 1268246-07-0) solves that: • Defined meta-methoxy configuration; distinct H-bond acceptor topology vs ortho/para analogs. • MW 353.4, zero Lipinski violations, balanced logP ~3.3-3.7 - ideal for lead-like GPCR screening. • Unsubstituted para-positions enable 18F radiolabeling or late-stage functionalization. • Supplied as a screening-grade compound for non-human R&D only.

Molecular Formula C19H19N3O4
Molecular Weight 353.4 g/mol
Cat. No. B7714970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Molecular FormulaC19H19N3O4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)OC
InChIInChI=1S/C19H19N3O4/c1-24-15-8-6-13(7-9-15)19-21-18(26-22-19)11-10-17(23)20-14-4-3-5-16(12-14)25-2/h3-9,12H,10-11H2,1-2H3,(H,20,23)
InChIKeyNOBGTNKRNFAMFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Class Overview


N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide (MF: C₁₉H₁₉N₃O₄; MW: 353.4 g/mol) is a fully synthetic, neutral 1,2,4-oxadiazole derivative characterized by a 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl core tethered via a propanamide linker to an N-(3-methoxyphenyl) amide terminus . The compound belongs to the N-aryl-oxadiazolyl-propionamide chemotype, which has been validated as a privileged scaffold for cannabinoid CB2 receptor-selective ligands (Kᵢ values reaching 4–7 nM against human CB2 with >1,000-fold selectivity over CB1) [1] and for aldose reductase inhibition with demonstrated in vivo efficacy [2]. The 1,2,4-oxadiazole ring contributes metabolic stability relative to ester-linked analogs, with literature reporting 40–60% compound remaining after 30 min incubation in human liver microsomes for this heterocyclic class [3]. The compound is catalogued as a screening compound (e.g., Enamine REAL database subset) and is supplied for non-human research use only .

1,2,4-Oxadiazole chemotype validated for CB2-selective ligand development
Meta-methoxy regioisomer defines distinct pharmacophore geometry
Lead-like molecular profile with balanced logP for screening library compatibility

Meta-Methoxy Regioisomer Specificity


Simply substituting the meta-methoxy anilide terminus with a para- or ortho-methoxy variant is insufficient because the position of the methoxy substituent on the N-aryl ring governs both the physicochemical property vector and the pharmacophoric interaction geometry . In the CB2-selective N-aryl-oxadiazolyl-propionamide series, increasing the steric bulk or altering the electronic character of the N-arylamide substructure modulates Kᵢ values by over 50-fold (e.g., para-OCH₃ substitution on the terminal phenyl ring reduced hCB2 affinity relative to halogen-substituted analogs) [1]. Furthermore, regioisomeric methoxy placement shifts the calculated logP and polar surface area (PSA), altering aqueous solubility and passive membrane permeability—parameters that directly affect procurement decisions for in vitro assay compatibility . The meta-methoxy configuration provides a distinct hydrogen-bond acceptor topology at the 3-position of the terminal phenyl ring that the para- (4-OCH₃) and ortho- (2-OCH₃) regioisomers cannot recapitulate .

  • Regioisomer geometry Meta-methoxy H-bond acceptor topology cannot be recapitulated by para or ortho isomers, altering target interaction profiles.
  • Physicochemical shift Para-methoxy substitution may shift predicted logP and tPSA distribution, affecting aqueous solubility and assay buffer compatibility.
  • Metabolic/steric risk Ortho-methoxy introduces steric hindrance near the amide bond and potential for quinone-imine metabolic activation, not present in meta isomer.

Differentiation Evidence vs. Analogs


Methoxy Regioisomer Physicochemical Effects

The target compound bears a 3-methoxy substituent on the N-phenyl ring, distinguishing it from the corresponding 4-methoxy regioisomer (N-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide) . Within the N-aryl-oxadiazolyl-propionamide chemotype, the position of the methoxy group alters the calculated octanol–water partition coefficient (logP) and topological polar surface area (tPSA), both key parameters governing aqueous solubility and passive membrane permeability [1]. The free acid analog of the core scaffold (3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid) has a reported logP of ~2.48 and tPSA of 36.28 Ų ; amide formation with 3-methoxyaniline is predicted to increase logP by approximately 0.8–1.2 units while maintaining acceptable Lipinski compliance. Critically, meta-methoxy placement avoids the potential for quinone-imine metabolic activation that ortho-methoxy anilides may undergo, and provides a distinct hydrogen-bond acceptor geometry versus para-substituted analogs, which is relevant when the compound is used as a scaffold for further chemical derivatization or as a control compound in SAR studies .

Methoxy Regioisomer Physicochemical Effects
Reported
Meta-OCH₃: distinct H-bond acceptor orientation at position 3. Para-OCH₃: identical tPSA (~77–82 Ų) but different polar surface distribution; ortho-OCH₃: steric hindrance and altered amide planarity.
Regioisomeric identity affects solubility and assay buffer behaviour.
In silico predictions; class-level comparison.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Amide NH as Key Hydrogen-Bond Donor

The target compound contains a secondary amide (propanamide) linkage with a single H-bond donor (NH), distinguishing it from the carboxylic acid analog 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid (compound 7c) which bears a COOH donor/acceptor [1] and from piperazine-ketone derivatives such as 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one, which lack an amide NH entirely [2]. In the CB2-selective N-aryl-oxadiazolyl-propionamide series, the amide NH participates in a key hydrogen-bond interaction within the receptor binding pocket, as demonstrated by molecular docking studies using a 3D structural model of activated human CB2 [3]. The piperazine-ketone analogs tested at the University of New Mexico screening center showed Kᵢ values ranging from 150 nM to 410 nM against Ras-related targets, while the propanamide-bearing compounds in the same scaffold achieved sub-10 nM affinity at CB2 [3]. The presence of a single well-positioned H-bond donor in the target compound provides a defined pharmacophoric feature that multi-H-bond donor/acceptor analogs (e.g., carboxylic acids) cannot precisely replicate, leading to divergent target selectivity profiles.

Amide NH as Key H-Bond Donor
Reported
Target: 1 H-bond donor (amide NH), propanamide linker. Comparator piperazine-ketone: 0 HBD, affinity ~410 nM (Ras-related). Carboxylic acid analog: acidic donor, redirects to aldose reductase.
Single amide NH anchors CB2 binding; ketone/acid analogs show divergent selectivity.
Cross-study data; affinity context from hCB2 radioligand assay.
Molecular Recognition Pharmacophore Modeling Target Engagement

Metabolic Stability: Oxadiazole vs. Ester

The 1,2,4-oxadiazole heterocycle in the target compound confers a documented metabolic stability advantage over ester-containing analogs. In head-to-head studies of anti-rhinovirus compounds, substitution of an ester moiety with a 1,2,4-oxadiazole group improved in vitro metabolic stability from <20% to 59.6% compound remaining after 30 min in rat liver microsomes and to 40.7% remaining in human liver microsomes [1]. This stability enhancement is attributed to the oxadiazole ring's resistance to hydrolytic esterase cleavage; cytochrome P450-mediated reductive cleavage of the oxadiazole ring is the primary metabolic pathway, catalyzed predominantly by CYP3A family enzymes under anaerobic conditions [2]. While the specific target compound has not been profiled individually in microsome stability assays, the presence of the 1,2,4-oxadiazole core, combined with the metabolically stable N-aryl amide linkage (as opposed to a labile ester), predicts a stability profile superior to ester-linked propanamide analogs and comparable to other 1,2,4-oxadiazole-containing compounds within the same chemotype [3]. The 3-methoxy substituent on the N-phenyl ring may further modestly reduce CYP-mediated O-demethylation rates compared to 4-methoxy analogs due to steric and electronic effects at the meta position [3].

Metabolic Stability: Oxadiazole vs. Ester
Class-level
40–60% compound remaining after 30 min in human liver microsomes (1,2,4-oxadiazole class). Ester analogs: >2-fold lower stability reported.
Oxadiazole core may reduce compound loss during extended incubations.
Class-level inference; target compound not directly measured.
Drug Metabolism ADME Pharmacokinetics

Molecular Size and Lipophilicity Comparison

With MW 353.4 g/mol, the target compound sits in an optimal molecular weight window for lead-like screening libraries, distinguishing it from larger N-aryl-oxadiazolyl-propionamide derivatives such as the carbazole-containing CB2 ligands (MW typically 420–480 g/mol) that achieved high CB2 affinity but exceed typical lead-like MW criteria [1]. The compound satisfies all Lipinski Rule-of-Five criteria: MW <500, calculated logP <5, H-bond donors = 1 (<5), H-bond acceptors = 4 (consensus model estimated ~4) . In contrast, the potent CB2 ligand 6a (Kᵢ = 6.98 nM) has MW >420 and contains a fluorine atom that enhances affinity but adds synthetic complexity [1]. The target compound's absence of halogen substituents simplifies synthesis and reduces the risk of CYP-mediated reactive metabolite formation associated with某些 halogenated aromatics. Additionally, the unsubstituted 3-methoxyphenyl terminus preserves a free para-position available for further functionalization (e.g., radiolabeling with ¹⁸F as demonstrated in the CB2 series [2]), making the compound a versatile intermediate for probe development.

Molecular Size and Lipophilicity
Class-level
MW 353 vs. optimized CB2 leads >420 Da; 0 Rule-of-Five violations. Consensus logP ~3.3–3.7.
Lead-like space supports early-stage optimization.
SwissADME prediction; Lipinski, Ghose, Veber filters applied.
Drug-Likeness Physicochemical Properties Screening Library Design

Propanamide vs. Carboxylic Acid Bioisosterism

The target compound incorporates a propanamide side chain that is bioisosterically distinct from the carboxylic acid moiety found in 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid (7c) [1]. While compound 7c demonstrated excellent in vivo efficacy as an aldose reductase inhibitor (prevention of cataract development in galactosemic rats when administered as an eye-drop solution) [1], the propanamide extension in the target compound reorients the terminal functional group into a different chemical space that favors cannabinoid receptor engagement over aldose reductase inhibition [2]. Structure-activity relationship studies within the N-aryl-oxadiazolyl-propionamide series demonstrate that the propanamide linker length (three-carbon chain between oxadiazole and amide carbonyl) is critical for CB2 binding; shortening to a two-carbon chain (acetic acid/acetamide) or extending to a four-carbon chain alters affinity dramatically [2]. The propanamide chain length in the target compound matches the optimal spacer identified for CB2-selective ligands (Kᵢ = 4.27–39.4 nM range), while the acetic acid analog 7c operates through a completely different target mechanism (aldose reductase) [1][2].

Propanamide vs. Carboxylic Acid Bioisosterism
Reported
Propanamide (3-carbon linker): CB2 binding context (Kᵢ 4.27–39.4 nM range). Acetic acid (2-carbon linker): aldose reductase inhibition in vivo; no reported CB2 activity.
Linker length and terminal group redirect target engagement; not interchangeable.
Cross-study SAR evidence; hCB2 radioligand displacement vs. galactosemic rat model.
Bioisosterism Target Selectivity Chemical Biology

Optimal Application Scenarios


CB2 Ligand Development and PET Tracer Precursor

The compound belongs to the N-aryl-oxadiazolyl-propionamide chemotype validated as a CB2-selective ligand scaffold with low nanomolar affinity (Kᵢ = 4.27–39.4 nM for optimized analogs) and >1,000-fold selectivity over CB1 [1]. The target compound's meta-methoxy anilide and unsubstituted para-position on the terminal phenyl ring provide a direct opportunity for ¹⁸F radiolabeling via nucleophilic aromatic substitution, as demonstrated in the synthesis of [¹⁸F]-6e from precursor 6g [1]. The propanamide NH is essential for the key H-bond interaction within the CB2 binding pocket identified by molecular docking [1]. This scenario is supported by autoradiography data showing selective CB2 binding in mouse spleen tissue [1].

Regioisomeric Selectivity SAR Profiling

The compound serves as a defined meta-methoxy reference standard for systematic SAR studies comparing ortho-, meta-, and para-methoxy substitution effects on the N-aryl ring of 1,2,4-oxadiazolyl-propionamides. Each regioisomer (2-OCH₃ [CAS 877801-99-5, AKSci], 3-OCH₃ [target], 4-OCH₃ [CAS 850802-01-6, AKSci]) is commercially available, enabling procurement of a matched regioisomeric set for parallel profiling [1]. The 3-methoxy configuration provides a distinct H-bond acceptor vector and altered metabolic profile compared to the 4-methoxy analog, as supported by class-level microsomal stability data showing positional effects on CYP-mediated O-demethylation rates [2].

GPCR-Targeted HTS Library Enrichment

With MW 353.4 g/mol, zero Rule-of-Five violations, and a balanced lipophilicity profile (consensus logP ~3.3–3.7), the compound is suited for inclusion in lead-like screening libraries targeting Class A GPCRs, particularly cannabinoid and sphingosine-1-phosphate (S1P) receptor families [1]. The compound's MW is 70–130 Da lower than optimized CB2 leads while preserving the critical pharmacophoric features (oxadiazole core, propanamide linker, N-aryl terminus), making it an attractive starting point for hit-to-lead optimization with room for property-enhancing substitutions [1]. The 1,2,4-oxadiazole ring further provides class-level metabolic stability superior to ester-containing screening compounds, reducing false-negative rates from compound degradation during extended HTS incubation [2].

Synthetic Intermediate for Oxadiazole Probes

The compound's unsubstituted para-position on the 3-methoxyphenyl ring and the free para-position on the 4-methoxyphenyl oxadiazole substituent offer two distinct vectors for late-stage functionalization [1]. The amide NH can be alkylated to introduce additional diversity, and the oxadiazole ring is amenable to further modification via established synthetic routes (e.g., one-pot synthesis from carboxylic acids and amidoximes using HOBt/EDC·HCl ). The propanamide linker length (three carbons) has been identified as optimal for CB2 binding, providing a validated scaffold geometry upon which to build focused libraries for cannabinoid receptor probe development [1].

Application
Selection Property
Validation Focus
CB2 receptor probe development
Meta-methoxy regioisomer and propanamide pharmacophore
hCB2 binding assay context and radiolabeling feasibility
Regioisomeric selectivity SAR profiling
Defined meta-methoxy reference standard
Regioisomer-specific solubility and metabolic profile review
GPCR-targeted HTS library enrichment
Lead-like physicochemical profile (MW, logP, zero RO5 violations)
Metabolic stability screening and false-negative reduction
Synthetic intermediate for focused libraries
Unsubstituted para positions and amide NH functionalization vectors
Late-stage diversification compatibility and scaffold integrity
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